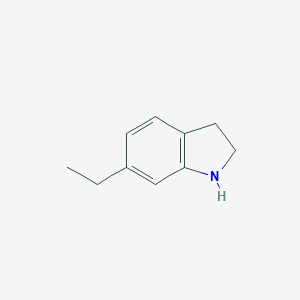

6-Ethylindoline

描述

6-Ethylindoline is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring (indoline core) with an ethyl (-CH₂CH₃) substituent at the 6-position. Indoline derivatives are pivotal in medicinal chemistry and material science due to their versatile reactivity and structural diversity.

属性

CAS 编号 |

162716-49-6 |

|---|---|

分子式 |

C10H13N |

分子量 |

147.22 g/mol |

IUPAC 名称 |

6-ethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |

InChI 键 |

OOZLYAVLHJNPAF-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(CCN2)C=C1 |

规范 SMILES |

CCC1=CC2=C(CCN2)C=C1 |

同义词 |

1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |

产品来源 |

United States |

准备方法

The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of 6-Ethylindoline, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

6-Ethylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.

Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

6-Ethylindoline has various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 6-position significantly influences molecular properties. Below is a comparative table of key indoline derivatives:

*Calculated based on indoline core (C₈H₉N) + ethyl group (C₂H₄).

Key Observations:

- Electron Effects : The ethyl group in 6-ethylindoline is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic substitution reactivity. In contrast, chloro substituents (e.g., 6-chloroindole) withdraw electron density, directing electrophilic attacks to specific positions .

- Solubility : 6-Ethylindoline’s lipophilicity contrasts with the polar nature of hydroxyethyl- or ketone-containing derivatives (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one), which exhibit higher aqueous solubility due to hydrogen bonding .

Analytical Characterization

Advanced techniques are critical for differentiating indoline derivatives:

- NMR Spectroscopy : Ethyl groups in 6-ethylindoline produce distinct triplet (CH₂) and quartet (CH₃) signals, whereas chloro substituents show characteristic deshielding in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for 6-ethylindoline) confirm molecular weight, while fragmentation patterns reveal substituent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。